molecular formula C12H10FNO B263839 (2-Fluorophenyl)(3-pyridinyl)methanol

(2-Fluorophenyl)(3-pyridinyl)methanol

Cat. No.: B263839
M. Wt: 203.21 g/mol
InChI Key: NEXWRNHLCALCJW-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-pyridinyl)methanol is a bifunctional aromatic alcohol featuring a fluorinated phenyl ring and a pyridine moiety. Its structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the pyridinyl and hydroxyl groups, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(2-fluorophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8,12,15H

InChI Key

NEXWRNHLCALCJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Pyridinyl Derivatives

  • (2-Chloro-6-fluoro-pyridin-3-yl)-methanol (CAS 1227563-88-3): Structure: Chlorine and fluorine substituents at positions 2 and 6 on the pyridinyl ring. Applications: Investigated as a building block for CNS-targeting drugs .
  • (2-Fluoro-4-iodopyridin-3-yl)methanol (CAS 444666-39-1): Structure: Iodo and fluoro groups at positions 4 and 2. Synthesis: Prepared via nucleophilic substitution reactions, with yields dependent on halogen reactivity .

Functionalized Pyridinyl Derivatives

  • (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS 1096916-32-3): Structure: A trifluoromethylphenyl group attached to the pyridinyl ring. Properties: The CF₃ group enhances metabolic stability and bioavailability by reducing oxidative degradation. Biological Activity: Used in kinase inhibitor development due to its strong electron-withdrawing effects .

Substituent Variations on the Phenyl Ring

  • [5-(2-Fluorophenyl)isoxazol-3-yl]methanol (CAS 1105191-15-8): Structure: Incorporates an isoxazole ring fused to the fluorophenyl group. Properties: The isoxazole moiety improves water solubility and hydrogen-bonding capacity. Applications: Explored in antiviral and anti-inflammatory drug candidates .
  • [1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol: Structure: Triazole ring substitution enhances π-π stacking interactions. Synthesis: Click chemistry approaches yield 64–72% efficiency, similar to methods in .

Heterocyclic Modifications

  • [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: Structure: Pyrrolidine ring replaces the pyridinyl group. Properties: Increased conformational flexibility and basicity, favoring interactions with G-protein-coupled receptors. Challenges: Reduced thermal stability compared to aromatic analogs .

Key Research Findings

  • Electronic Effects: Fluorine at the phenyl ring’s ortho position (as in (2-Fluorophenyl)(3-pyridinyl)methanol) increases electrophilicity, facilitating nucleophilic attacks in prodrug synthesis (e.g., β-D-N4-hydroxycytidine ester prodrugs in ).
  • Biological Performance: Pyridinyl methanol derivatives with halogenated phenyl groups exhibit enhanced antiviral activity compared to non-halogenated analogs, likely due to improved target binding and metabolic resistance .
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., iodine in ) reduces reaction yields, necessitating optimized coupling agents like HBTU/HOBt ().

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